Astragalin (CAS 480-10-4), chemically defined as kaempferol-3-O-β-D-glucopyranoside, is a high-value flavonoid glycoside widely procured as an analytical reference standard, an enzymatic transglycosylation precursor, and a bioactive compound for in vivo pharmacological modeling. By featuring a glucose moiety at the C-3 position of the kaempferol backbone, astragalin overcomes the severe hydrophobicity typical of flavonol aglycones. This structural modification fundamentally alters its physicochemical profile, improving polar solvent solubility, modifying its gastrointestinal absorption kinetics, and shifting its binding affinity toward key metabolic enzymes. For industrial and laboratory buyers, astragalin represents a critical intermediate between highly insoluble aglycones and complex, multi-glycosylated plant secondary metabolites [1].
Substituting astragalin with its aglycone counterpart, kaempferol, or closely related glycosides like isoquercitrin, routinely compromises assay reproducibility and formulation stability. Kaempferol suffers from severe aqueous insolubility and poor systemic absorption, making it unsuitable for high-concentration aqueous dosing without heavy cosolvent use. Furthermore, the absence of the 3-O-glucoside group in kaempferol leads to aggressive, off-target inhibition of cytochrome P450 enzymes (such as CYP1B1), which can skew metabolic pathway studies. Conversely, substituting with isoquercitrin (quercetin-3-O-glucoside) introduces an additional B-ring hydroxyl group, which alters the compound's redox potential and shifts its baseline antioxidant behavior. Procurement must specify astragalin when the exact balance of improved bioavailability, specific steric enzyme interactions, and kaempferol-specific downstream metabolites is required [1].
The 3-O-glycosylation of astragalin provides a critical advantage in aqueous formulation compared to its aglycone. Quantitative solubility profiling demonstrates that astragalin achieves an aqueous solubility of 0.56 mM, whereas kaempferol is severely limited to 0.30 mM in identical aqueous conditions. This nearly two-fold increase in baseline water solubility significantly reduces the required volume of DMSO or ethanol needed to maintain stable stock solutions in cell culture media [1].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 0.56 mM (Astragalin) |
| Comparator Or Baseline | 0.30 mM (Kaempferol) |
| Quantified Difference | 1.86-fold higher baseline aqueous solubility |
| Conditions | Pure water at standard temperature |
Higher aqueous solubility minimizes cosolvent-induced cytotoxicity in cellular assays and prevents premature precipitation during formulation.
For in vivo pharmacological modeling, astragalin vastly outperforms kaempferol in systemic absorption. Pharmacokinetic analyses following oral administration of standardized flavonoid extracts show that the peak serum concentration (Cmax) of astragalin is 10 times higher than that of kaempferol, despite both compounds being absorbed rapidly within 20 minutes. This demonstrates that the intact glycoside is absorbed much more efficiently into the bloodstream before undergoing hepatic metabolism[1].
| Evidence Dimension | Peak Serum Concentration (Cmax) |
| Target Compound Data | 10x higher Cmax |
| Comparator Or Baseline | 1x Cmax (Kaempferol) |
| Quantified Difference | 10-fold greater systemic exposure |
| Conditions | Oral administration in rat models (serum detection within 20 min) |
Ensures reliable systemic exposure for in vivo efficacy studies, preventing the false-negative results often seen with poorly absorbed aglycones.
The presence of the glucose moiety on astragalin sterically alters its interaction with key metabolic enzymes, preventing aggressive off-target inhibition. In assays measuring the inhibition of CYP1B1 (an enzyme responsible for estradiol metabolism), astragalin exhibited an IC50 of 5.36 μM. In contrast, kaempferol acted as a highly potent inhibitor with an IC50 of 0.45 μM. This indicates that astragalin is nearly 12 times less inhibitory to CYP1B1, allowing it to be used in complex biological matrices without severely bottlenecking this specific cytochrome pathway[1].
| Evidence Dimension | CYP1B1 Inhibition (IC50) |
| Target Compound Data | 5.36 ± 1.13 μM (Astragalin) |
| Comparator Or Baseline | 0.45 ± 0.11 μM (Kaempferol) |
| Quantified Difference | 11.9-fold weaker inhibition by astragalin |
| Conditions | In vitro CYP1B1 catalytic activity assay |
Allows researchers to study flavonoid-induced signaling without inadvertently shutting down CYP1B1-dependent metabolic pathways.
Astragalin is sensitive to specific high-energy extraction conditions, dictating strict processing parameters. Comparative extraction studies from plant matrices reveal that Microwave-Assisted Extraction (MAE) causes significant degradation of astragalin due to localized thermal stress and microwave irradiation. Conversely, Ultrasound-Assisted Extraction (UAE) preserves the glycoside structure and maximizes yield. Buyers sourcing crude extracts or designing purification workflows must prioritize UAE or low-temperature methodologies to prevent the thermal degradation of astragalin into its aglycone [1].
| Evidence Dimension | Extraction Yield & Stability |
| Target Compound Data | High yield / intact structure (UAE) |
| Comparator Or Baseline | Degradation / lower yield (MAE) |
| Quantified Difference | Significant structural degradation under MAE |
| Conditions | Ultrasound-Assisted Extraction (UAE) vs. Microwave-Assisted Extraction (MAE) |
Guides process chemists and procurement teams to reject microwave-processed botanical extracts if high astragalin titer is required.
Due to its 10-fold higher peak plasma concentration (Cmax) compared to kaempferol, astragalin is the preferred compound for formulating oral doses in rodent models studying systemic inflammation, hepatoprotection, or metabolic regulation. It ensures that the active flavonoid scaffold reaches target tissues efficiently [1].
Because of its baseline solubility advantage and existing 3-O-glucoside linkage, astragalin serves as an ideal substrate for cyclodextrin glucanotransferase (CGTase) to synthesize hyper-soluble di-glycosides (e.g., G1-AS), which cannot be efficiently synthesized directly from the highly insoluble kaempferol aglycone [2].
In in vitro assays where researchers must avoid off-target metabolic interference, astragalin is selected over kaempferol. Its 12-fold weaker inhibition of CYP1B1 ensures that the compound exerts its primary anti-inflammatory or apoptotic effects without artificially blocking cytochrome-mediated estradiol or xenobiotic metabolism [3].
Astragalin is a mandatory analytical marker for the QA/QC of extracts from Morus alba, Cuscuta chinensis, and Radix Astragali. Its susceptibility to microwave and thermal degradation makes it an excellent internal standard to validate that commercial extracts were processed using gentle, ultrasound-assisted (UAE) or low-temperature techniques [4].